(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
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Overview
Description
7-Chloromethyl 17R-Drospirenone: is a synthetic steroidal compound derived from drospirenone. It is primarily used in pharmaceutical research and development, particularly in the study of hormonal contraceptives and related compounds. The molecular formula of 7-Chloromethyl 17R-Drospirenone is C24H31ClO3 , and it has a molecular weight of 402.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloromethyl 17R-Drospirenone typically involves the chloromethylation of drospirenone. This process can be achieved through the reaction of drospirenone with chloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of 7-Chloromethyl 17R-Drospirenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 7-Chloromethyl 17R-Drospirenone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.
Hydrolysis: The ester or lactone groups in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 7-Chloromethyl 17R-Drospirenone is used as a reference standard and intermediate in the synthesis of other steroidal compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study the effects of steroidal hormones on cellular processes. It serves as a tool to investigate hormone-receptor interactions and the regulation of gene expression .
Medicine: In medicine, 7-Chloromethyl 17R-Drospirenone is studied for its potential use in hormonal contraceptives and hormone replacement therapy. It is also explored for its anti-androgenic and anti-mineralocorticoid properties .
Industry: In the pharmaceutical industry, the compound is used in the development and testing of new drugs. It is also employed in quality control and assurance processes to ensure the purity and efficacy of pharmaceutical products .
Mechanism of Action
The mechanism of action of 7-Chloromethyl 17R-Drospirenone involves its interaction with hormone receptors, particularly progesterone receptors. The compound binds to these receptors and modulates their activity, leading to changes in gene expression and cellular processes. It exhibits anti-androgenic and anti-mineralocorticoid activities, which contribute to its effects on hormonal balance and fluid retention .
Comparison with Similar Compounds
Drospirenone: The parent compound of 7-Chloromethyl 17R-Drospirenone, used in hormonal contraceptives.
Ethinyl Estradiol: A synthetic estrogen often combined with drospirenone in contraceptive formulations.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Uniqueness: 7-Chloromethyl 17R-Drospirenone is unique due to its chloromethyl group, which allows for specific chemical modifications and interactions. This structural feature distinguishes it from other similar compounds and provides unique opportunities for research and development .
Properties
Molecular Formula |
C24H31ClO3 |
---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione |
InChI |
InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16+,17-,18-,20+,21-,22-,23-,24?/m0/s1 |
InChI Key |
YGBFZJNESAZJNB-IKLATDERSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5C46CCC(=O)O6)C)CCl |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl |
Origin of Product |
United States |
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